2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C11H10N2O3 It is characterized by the presence of a nitrophenyl group and a propynyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-nitroaniline with propargyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is used to deprotonate the amine group.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)carbamate
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)urea
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)thioacetamide
Uniqueness
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and propynyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h1,3-6H,7-8H2,(H,12,14) |
InChI Key |
PFEMWFSXXRTNBF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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